4-Fluoro-6,7-dimethoxyquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6,7-dimethoxyquinoline typically involves several steps, starting from readily available precursors. One common method includes the nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then fluorinated to produce this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale preparation. This involves using accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-6,7-dimethoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of hydrogenated derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydride and alkyl halides.
Major Products:
Scientific Research Applications
4-Fluoro-6,7-dimethoxyquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 4-Fluoro-6,7-dimethoxyquinoline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, making the compound useful in medicinal chemistry for developing new therapeutic agents .
Comparison with Similar Compounds
6,7-Dimethoxyquinoline: Lacks the fluorine atom, resulting in different biological activity.
4-Chloro-6,7-dimethoxyquinoline: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and applications.
Uniqueness: 4-Fluoro-6,7-dimethoxyquinoline’s uniqueness lies in the presence of the fluorine atom, which enhances its biological activity and provides unique properties that are not observed in its non-fluorinated counterparts .
Properties
Molecular Formula |
C11H10FNO2 |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
4-fluoro-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C11H10FNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 |
InChI Key |
LQSNPGPUSYCEQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)F |
Origin of Product |
United States |
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